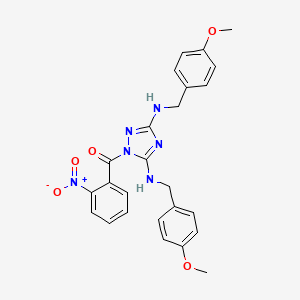
N,N'-bis(4-methoxybenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-methoxybenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine, commonly known as BZT-5, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BZT-5 is a member of the 1,2,4-triazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of BZT-5 is not yet fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer progression and inflammation. One proposed mechanism involves the inhibition of the enzyme topoisomerase II, which is responsible for DNA replication and repair. By inhibiting this enzyme, BZT-5 can prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
BZT-5 has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. It has also been found to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammation associated with many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BZT-5 is its high potency against cancer cells and its ability to selectively target cancer cells while sparing healthy cells. However, its low solubility in water can make it challenging to work with in laboratory experiments. Additionally, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research involving BZT-5. One potential avenue is the development of BZT-5 derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine its efficacy against different types of cancer and to investigate its potential use in combination with other cancer therapies. Finally, more research is needed to fully understand the mechanism of action of BZT-5 and to identify potential targets for its therapeutic effects.
Métodos De Síntesis
BZT-5 can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 2-nitrobenzoyl chloride, followed by the addition of triazole and diamine moieties. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
BZT-5 has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, BZT-5 has been found to possess potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O5/c1-35-19-11-7-17(8-12-19)15-26-24-28-25(27-16-18-9-13-20(36-2)14-10-18)30(29-24)23(32)21-5-3-4-6-22(21)31(33)34/h3-14H,15-16H2,1-2H3,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBBAIOEBILQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5058216.png)
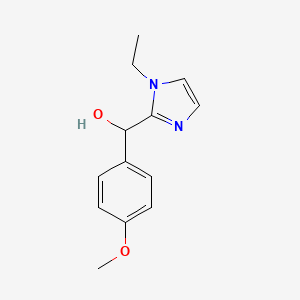

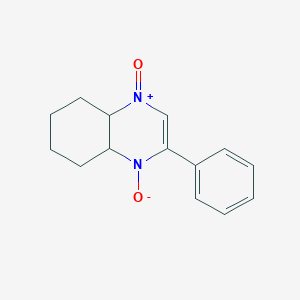
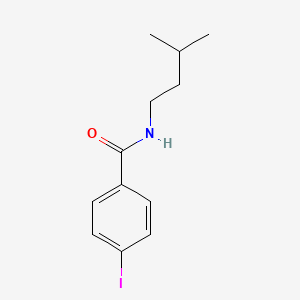
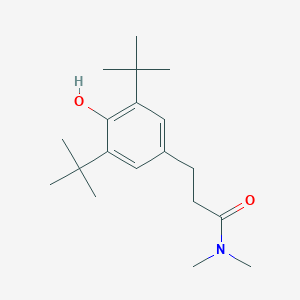
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5058240.png)
![3a,3a'-(1,4-phenylene)bis(6a-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5058250.png)



![5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B5058268.png)
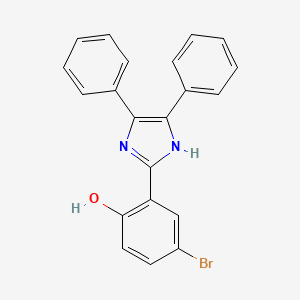
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058291.png)